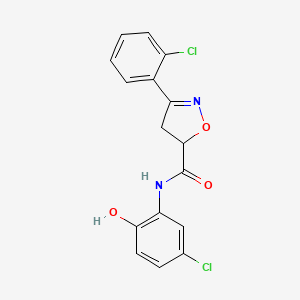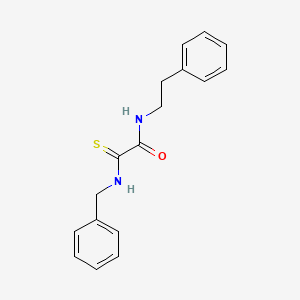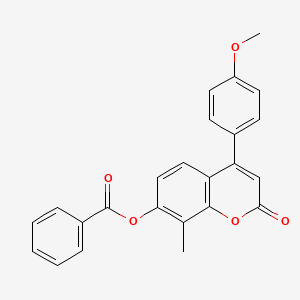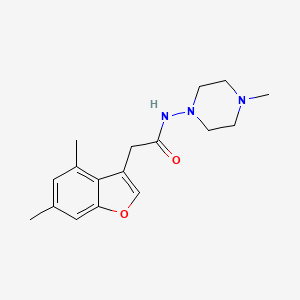![molecular formula C27H40N4O3 B4191070 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline](/img/structure/B4191070.png)
5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline
Vue d'ensemble
Description
5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline, commonly known as ADN-1184, is a novel compound that has gained significant attention due to its potential therapeutic applications.
Mécanisme D'action
ADN-1184's mechanism of action involves its binding to sigma-1 receptors, which are located in the endoplasmic reticulum and plasma membrane of cells. This binding leads to the modulation of various signaling pathways, including calcium signaling, protein kinase C activity, and nitric oxide production. These pathways are involved in various physiological processes, including neurotransmitter release, ion channel regulation, and gene expression.
Biochemical and Physiological Effects:
ADN-1184 has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the enhancement of neuroplasticity. It has also been suggested to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
ADN-1184's high affinity for sigma-1 receptors and its potential therapeutic applications make it a promising compound for lab experiments. However, its limited solubility in aqueous solutions and its potential toxicity at high doses may limit its use in certain experiments.
Orientations Futures
Several future directions for ADN-1184 research include further investigation of its therapeutic potential in neurological disorders, the development of more efficient synthesis methods, and the optimization of its pharmacokinetic properties. Additionally, the potential use of ADN-1184 as a radioligand for imaging sigma-1 receptors in vivo is an area of interest for future research.
In conclusion, ADN-1184 is a novel compound with potential therapeutic applications in neurological disorders. Its high affinity for sigma-1 receptors and its modulation of various signaling pathways make it a promising compound for lab experiments. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.
Applications De Recherche Scientifique
ADN-1184 has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to have a high affinity for sigma-1 receptors, which are involved in various physiological processes, including pain perception, mood regulation, and cognitive function. Sigma-1 receptors are also implicated in the pathogenesis of several neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression. ADN-1184's binding to sigma-1 receptors has been suggested to modulate these processes and potentially provide therapeutic benefits.
Propriétés
IUPAC Name |
2-(1-adamantyl)-1-[4-[3-(2,2-dimethylpropylamino)-4-nitrophenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N4O3/c1-26(2,3)18-28-23-13-22(4-5-24(23)31(33)34)29-6-8-30(9-7-29)25(32)17-27-14-19-10-20(15-27)12-21(11-19)16-27/h4-5,13,19-21,28H,6-12,14-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBUJMRIUNHIII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=C(C=CC(=C1)N2CCN(CC2)C(=O)CC34CC5CC(C3)CC(C5)C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{3-[(2,2-Dimethylpropyl)amino]-4-nitrophenyl}piperazin-1-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzonitrile](/img/structure/B4190990.png)

![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide](/img/structure/B4191010.png)


![N-[3-chloro-4-(2-furoylamino)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4191035.png)

![1-butyryl-N-[4-(dimethylamino)benzyl]-3-phenyl-1H-1,2,4-triazol-5-amine](/img/structure/B4191038.png)
![{[2-(benzyloxy)-1-naphthyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4191040.png)
![2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B4191046.png)

![N-(3-acetylphenyl)-N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4191049.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4191056.png)
amino]-2,4-dimethylphenyl}sulfonyl)amino]phenyl}acetamide](/img/structure/B4191079.png)